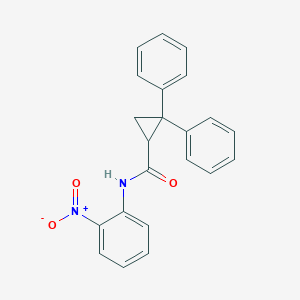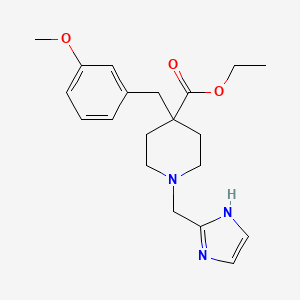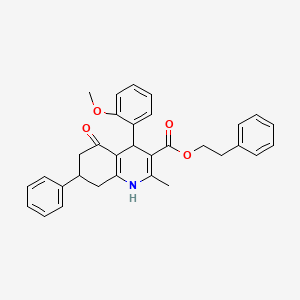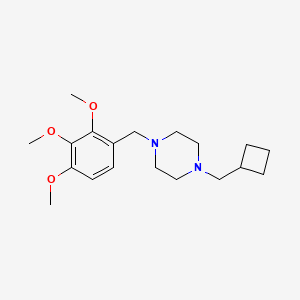
N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide, also known as NPDPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclopropane carboxamide derivatives and has been found to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide is not fully understood. However, studies have suggested that it may exert its biological activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been proposed that N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that it can induce oxidative stress in cancer cells, leading to DNA damage and cell death. Additionally, N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, it has been reported to possess anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide is its potential as a novel therapeutic agent for the treatment of cancer and other diseases. Additionally, its synthetic route is relatively simple, making it easily accessible for research purposes. However, its limitations include its poor solubility in water, which can affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide. One potential area of study is its use in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide and to identify its molecular targets. Furthermore, the development of more efficient synthetic routes and modifications to improve its solubility and bioavailability are also areas of interest.
Métodos De Síntesis
The synthesis of N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide can be achieved through a multi-step process. The first step involves the reaction of 2-nitroaniline with benzyl bromide in the presence of potassium carbonate to form N-benzyl-2-nitroaniline. This intermediate is then reacted with 2,2-diphenylcyclopropanecarboxylic acid in the presence of triethylamine to yield N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has also been found to possess antifungal and antibacterial properties.
Propiedades
IUPAC Name |
N-(2-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21(23-19-13-7-8-14-20(19)24(26)27)18-15-22(18,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBJHFCREQHAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-17-(2-methoxy-4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5116483.png)
![8-[3-(2,3-dichlorophenoxy)propoxy]quinoline](/img/structure/B5116486.png)
![N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide](/img/structure/B5116508.png)


![N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine](/img/structure/B5116539.png)

![5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5116544.png)
![N-[1-(3-bromophenyl)propyl]acetamide](/img/structure/B5116552.png)


![N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5116576.png)

![4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5116586.png)